molecular formula C26H22N4O2 B2840601 2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291855-37-2

2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2840601
CAS No.: 1291855-37-2
M. Wt: 422.488
InChI Key: DQTAVGFGOOGCID-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound comprising a phthalazinone core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-ethylphenyl group. Phthalazinones are pharmacologically significant scaffolds, often explored for anti-inflammatory, anticancer, and antimicrobial activities due to their ability to modulate enzyme targets (e.g., COX-2, phosphodiesterases) . The incorporation of 1,2,4-oxadiazole enhances metabolic stability and binding affinity, as this heterocycle mimics peptide bonds and participates in hydrogen bonding .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-4-18-10-12-19(13-11-18)24-27-25(32-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)20-14-9-16(2)17(3)15-20/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTAVGFGOOGCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to compile existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C20H20N4OC_{20}H_{20}N_4O, with a molecular weight of approximately 348.41 g/mol. The structure features a phthalazinone core substituted with a dimethylphenyl group and an oxadiazole moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives that include oxadiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Proliferation Inhibition : A related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells by activating p53 pathways or inhibiting anti-apoptotic proteins like XIAP .

Antimicrobial Activity

Compounds structurally similar to this compound have also been evaluated for antimicrobial properties. Studies suggest that such compounds can exhibit activity against various bacterial strains and fungal pathogens.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansMild to moderate inhibition

Anti-inflammatory Effects

Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of the oxadiazole ring is thought to enhance the anti-inflammatory response by modulating cytokine production and inhibiting inflammatory pathways.

Study 1: Anticancer Efficacy

A study conducted on a series of phthalazinone derivatives showed that modifications at the phenyl ring significantly affected their anticancer efficacy. The compound under discussion was found to induce apoptosis in multiple cancer cell lines while sparing normal hematopoietic cells .

Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways revealed that similar compounds could disrupt the interaction between MDM2 and p53, leading to increased p53 levels and subsequent tumor suppression .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight logP Biological Activity Reference
Target Compound: 2-(3,4-Dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one R1: 3,4-dimethylphenyl; R2: 4-ethylphenyl Not explicitly stated* ~442.5 (estimated) ~5.2 (estimated) Not reported (analogs show anti-inflammatory activity)
2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one R1: 3,4-dimethylphenyl; R2: 3,4,5-trimethoxyphenyl C27H24N4O5 484.51 5.293 Not reported
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one R1: phenyl; R2: 4-methoxyphenyl C23H16N4O3 396.41 ~4.0 (estimated) Not reported
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one R1: 3,4-dimethylphenyl; R2: 3-bromophenyl C24H18BrN4O2 489.33 ~5.5 (estimated) Not reported
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one R1: H; R2: 3,4-dimethylphenyl C18H14N4O2 318.33 ~3.8 (estimated) Not reported
6-(3,4-Dimethylphenyl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one Pyridazinone core; R2: thiophen-2-yl C23H20N4O4 416.44 ~4.5 (estimated) Not reported

*Molecular weight and logP estimated based on structural similarity to analogs.

Key Observations:

The 4-ethylphenyl group in the target compound likely confers moderate lipophilicity (~5.2), balancing membrane permeability and solubility. Bromine substitution (e.g., 3-bromophenyl ) increases molecular weight and logP, which may improve target binding but reduce metabolic stability.

Bioactivity Trends: Phthalazinones with 3,4-dimethylphenyl groups (e.g., ) have demonstrated anti-inflammatory activity, suggesting the target compound may share this profile. Methoxy and bromo substituents could modulate selectivity for specific enzymes.

Synthetic Accessibility: Analogs are synthesized via cyclocondensation of oxadiazole precursors with phthalazinone intermediates . Halogenated or methoxy-substituted aryl groups may require specialized coupling reagents.

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